molecular formula C20H20O7 B035140 Sigmoidin D CAS No. 106533-44-2

Sigmoidin D

Cat. No.: B035140
CAS No.: 106533-44-2
M. Wt: 372.4 g/mol
InChI Key: ASQDBJSRWIDYKK-RDJZCZTQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sigmoidin D is a prenylated flavanone first isolated from the stem bark of Erythrina sigmoidea in 1989 . Structurally, it belongs to the flavonoid class, characterized by a 15-carbon skeleton with a prenyl (C5) substituent.

Properties

CAS No.

106533-44-2

Molecular Formula

C20H20O7

Molecular Weight

372.4 g/mol

IUPAC Name

(2S)-2-[(3S)-3,8-dihydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl]-5,7-dihydroxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C20H20O7/c1-20(2)17(25)5-10-3-9(4-14(24)19(10)27-20)15-8-13(23)18-12(22)6-11(21)7-16(18)26-15/h3-4,6-7,15,17,21-22,24-25H,5,8H2,1-2H3/t15-,17-/m0/s1

InChI Key

ASQDBJSRWIDYKK-RDJZCZTQSA-N

SMILES

CC1(C(CC2=C(O1)C(=CC(=C2)C3CC(=O)C4=C(C=C(C=C4O3)O)O)O)O)C

Isomeric SMILES

CC1([C@H](CC2=C(O1)C(=CC(=C2)[C@@H]3CC(=O)C4=C(C=C(C=C4O3)O)O)O)O)C

Canonical SMILES

CC1(C(CC2=C(O1)C(=CC(=C2)C3CC(=O)C4=C(C=C(C=C4O3)O)O)O)O)C

Other CAS No.

106533-44-2

Synonyms

sigmoidin D
sigmoidin-D

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Similarities and Differences

Sigmoidin D shares a core flavanone structure with other Sigmoidin analogs but differs in substituent patterns:

  • Sigmoidin A : Contains a hydroxyl group at C-5 and a prenyl chain at C-6.
  • Sigmoidin B : Features a methoxy group at C-4' and a prenyl substituent at C-8.
  • Sigmoidin C : Distinguished by a saturated prenyl chain and a hydroxyl group at C-3' .
  • Sigmoidin E: Exhibits a unique 2',2'-dimethylpyran ring fused to the flavanone core .

Notably, dihydroabyssinin I and erylatissin G (isolated alongside this compound) differ in B-ring methoxylation, which influences their bioactivity .

Pharmacological Activities

The table below summarizes key pharmacological data for this compound and analogs:

Compound Source Key Structural Features Biological Activity IC50/EC50 (μM) References
This compound Erythrina sigmoidea Prenyl at C-8, hydroxyl at C-5 Antigenotoxic Not reported
Sigmoidin A Erythrina abyssinica Prenyl at C-8, hydroxyl at C-5 Anti-malarial, Anti-obesity 12.3 (anti-malarial)
Sigmoidin B Erythrina sigmoidea Methoxy at C-4', prenyl at C-8 Antioxidant 45.6 (DPPH assay)
Sigmoidin C Erythrina sigmoidea Saturated prenyl, hydroxyl at C-3' Inhibits lymphocyte proliferation 18.9
Sigmoidin E Erythrina sigmoidea 2',2'-dimethylpyran ring Anti-inflammatory 29.4
Erylatissin G Erythrina latissima B-ring methoxylation at C-3' Antigenotoxic Not reported

Key Research Findings

Anti-malarial Activity : Sigmoidin A demonstrates superior anti-malarial activity (IC50 = 12.3 μM) compared to chloroquine (IC50 = 0.08 μM), though with lower potency .

Structural-Activity Relationships: Methoxylation (e.g., Sigmoidin B) enhances antioxidant capacity but reduces anti-inflammatory effects . Saturation of the prenyl chain (Sigmoidin C) correlates with immunosuppressive activity .

Antigenotoxic Potential: Both this compound and erylatissin G show protective effects against DNA damage, though mechanistic details remain unclear .

Limitations and Contradictions

  • Inconsistent IC50 Reporting: Activities like antigenotoxicity for this compound lack quantitative data, limiting direct comparisons .
  • Source Variability : Bioactivity variations may arise from differences in plant sources (e.g., E. abyssinica vs. E. sigmoidea) .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for validating the purity and structural identity of Sigmoidin D?

  • Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) for purity assessment (>95% threshold) and nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C NMR) for structural confirmation. Cross-reference spectral data with published literature . For novel derivatives, include X-ray crystallography or mass spectrometry (HRMS) to resolve ambiguities in stereochemistry . Ensure replication of synthesis and characterization steps across independent labs to confirm reproducibility .

Q. How should researchers design dose-response experiments to evaluate this compound’s bioactivity in vitro?

  • Methodological Answer :

  • Range Selection : Start with a broad concentration range (e.g., 0.1–100 µM) based on preliminary cytotoxicity assays (e.g., MTT or resazurin reduction).
  • Controls : Include positive controls (e.g., known inhibitors) and vehicle controls (e.g., DMSO at <0.1% v/v).
  • Replicates : Use triplicate wells per concentration and repeat experiments across three biological replicates to account for plate-to-plate variability .
  • Data Normalization : Express results as percentage inhibition relative to controls and fit curves using nonlinear regression (e.g., four-parameter logistic model) .

Q. What statistical methods are appropriate for analyzing this compound’s efficacy in preclinical models?

  • Methodological Answer : For animal studies, employ mixed-effects models to account for inter-subject variability and repeated measurements. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For survival data, apply Kaplan-Meier analysis with log-rank tests . Pre-specify primary and secondary endpoints to avoid data dredging .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of action for this compound across studies?

  • Methodological Answer :

  • Systematic Review : Conduct a scoping review to map conflicting hypotheses (e.g., kinase inhibition vs. epigenetic modulation) and identify gaps in experimental conditions (e.g., cell lines, assay endpoints) .
  • Orthogonal Validation : Use CRISPR/Cas9 knockouts or chemical probes (e.g., isoform-specific inhibitors) to test causality in proposed pathways .
  • Meta-Analysis : Pool data from independent studies to assess effect size heterogeneity and publication bias using tools like RevMan or R’s metafor package .

Q. What strategies optimize the synthesis of this compound analogs for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Modular Design : Prioritize modifications at positions with high synthetic accessibility (e.g., C-7 hydroxyl) using Buchwald-Hartwig amination or Suzuki-Miyaura coupling .
  • Parallel Synthesis : Employ combinatorial chemistry to generate libraries of 10–50 analogs for high-throughput screening .
  • Computational Guidance : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and prioritize synthetic targets .

Q. How should researchers address variability in pharmacokinetic data for this compound across species?

  • Methodological Answer :

  • Interspecies Scaling : Apply allometric principles (e.g., body surface area normalization) to extrapolate human doses from rodent data .
  • In Silico Modeling : Use physiologically based pharmacokinetic (PBPK) software (e.g., GastroPlus) to simulate absorption/distribution differences .
  • Covariate Analysis : Identify factors (e.g., plasma protein binding, metabolic enzyme expression) contributing to variability using nonlinear mixed-effects modeling (NONMEM) .

Q. What methodologies are recommended for evaluating off-target effects of this compound in transcriptomic studies?

  • Methodological Answer :

  • Genome-Wide Profiling : Perform RNA-seq with a threshold of |log2FC| >1 and false discovery rate (FDR) <0.05. Validate hits via qPCR .
  • Pathway Enrichment : Use tools like DAVID or GSEA to identify overrepresented pathways and exclude housekeeping genes .
  • Chemical Proteomics : Employ affinity-based pulldown assays with biotinylated this compound to confirm direct target engagement .

Methodological Resources

  • Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) with detailed metadata and public deposition in repositories like ChEMBL or PubChem .
  • Reproducibility : Document all experimental parameters (e.g., solvent purity, incubation times) in supplementary materials .
  • Ethical Compliance : For in vivo studies, include ARRIVE 2.0 guidelines and IACUC-approved protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sigmoidin D
Reactant of Route 2
Sigmoidin D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.